

# Biotin-PEG4-SH: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Biotin-PEG4-SH*

Cat. No.: *B11929924*

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CAS Number: 2762393-22-4

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals utilizing **Biotin-PEG4-SH**. This versatile linker molecule, featuring a biotin moiety, a tetraethylene glycol (PEG4) spacer, and a terminal thiol group, is a valuable tool in bioconjugation, targeted drug delivery, and the development of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras).

## Core Properties and Specifications

**Biotin-PEG4-SH** is characterized by its high affinity for avidin and streptavidin, the hydrophilicity and flexibility of its PEG spacer, and the reactive nature of its terminal thiol group. These properties make it ideal for a range of applications where specific and stable linkages to biomolecules or surfaces are required.

Property	Value	Source(s)
CAS Number	2762393-22-4	[1]
Molecular Formula	C <sub>20</sub> H <sub>37</sub> N <sub>3</sub> O <sub>6</sub> S <sub>2</sub>	[1]
Molecular Weight	479.65 g/mol	[1]
Appearance	Off-white to light yellow oil	[1]
Purity	>95%	
Solubility	Soluble in DMSO	[1]
Storage Conditions	-20°C, protect from light, under nitrogen	

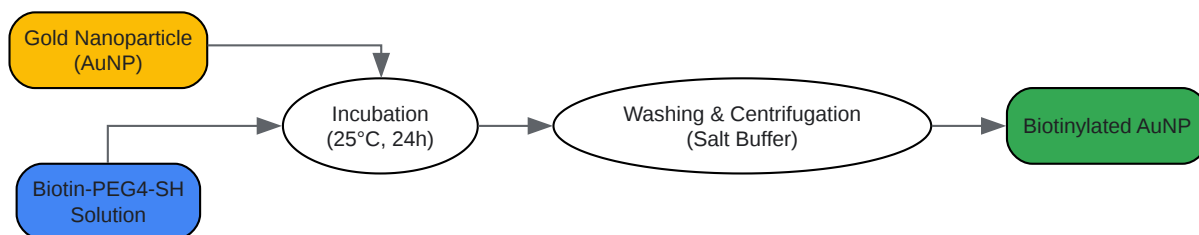
## Key Applications and Experimental Workflows

The unique trifunctional nature of **Biotin-PEG4-SH** lends itself to a variety of advanced applications in biomedical research and drug development.

### Bioconjugation and Surface Functionalization

The terminal thiol group of **Biotin-PEG4-SH** allows for its covalent attachment to various substrates, including maleimide-activated proteins and gold surfaces. This enables the specific immobilization and detection of biomolecules.

This workflow describes the process of coating gold nanoparticles (AuNPs) with **Biotin-PEG4-SH**, which can then be used in biosensing and immunoassay applications.



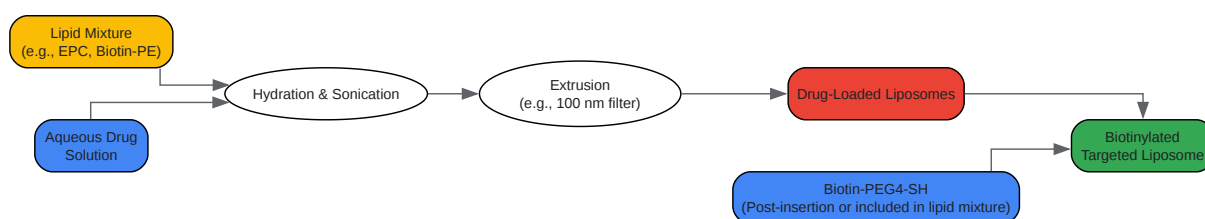
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**Biotin-PEG4-SH** conjugation to a gold nanoparticle.

## Targeted Drug Delivery

The biotin moiety of **Biotin-PEG4-SH** can be used to target drug delivery systems, such as liposomes, to cells that overexpress biotin receptors, a common feature of many cancer cells.

This workflow outlines the preparation of drug-encapsulating liposomes functionalized with **Biotin-PEG4-SH** for targeted delivery.



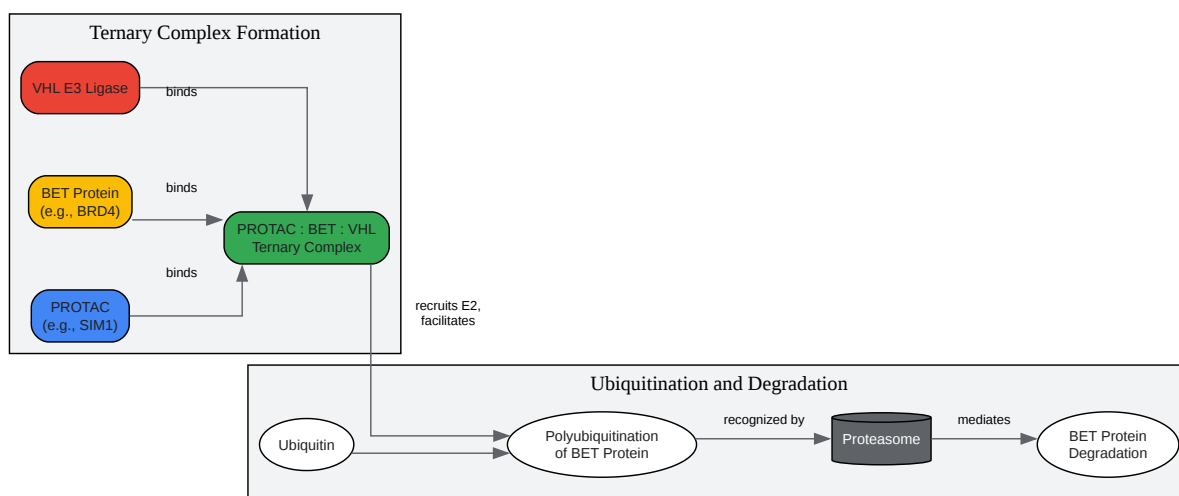
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Workflow for creating targeted liposomes.

## PROTAC Development

**Biotin-PEG4-SH** serves as a versatile linker in the synthesis of PROteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. The biotin group can be used as a handle for purification and analysis.

This diagram illustrates the mechanism of action of a trivalent PROTAC, SIM1, which utilizes a von Hippel-Lindau (VHL) E3 ligase ligand to induce the degradation of BET bromodomain proteins (e.g., BRD2, BRD3, BRD4). While SIM1 is a trivalent PROTAC, this pathway illustrates the general principle of PROTAC action where a linker like **Biotin-PEG4-SH** would connect the target-binding and E3 ligase-binding moieties.



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PROTAC-mediated degradation of BET proteins.

## Experimental Protocols

The following protocols provide detailed methodologies for common applications of **Biotin-PEG4-SH**.

### Protocol 1: Conjugation of Biotin-PEG4-SH to a Maleimide-Activated Protein

This protocol describes the reaction between the thiol group of **Biotin-PEG4-SH** and a maleimide group on a protein, forming a stable thioether bond.

Materials:

- Maleimide-activated protein in a sulfhydryl-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 6.5-7.5)
- **Biotin-PEG4-SH**
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column

#### Procedure:

- **Prepare Protein Solution:** Dissolve the maleimide-activated protein in a sulfhydryl-free buffer at a concentration of 1-5 mg/mL. Ensure the buffer does not contain any primary amines if the maleimide activation was performed using an NHS-ester crosslinker.
- **Prepare Biotin-PEG4-SH Solution:** Immediately before use, dissolve **Biotin-PEG4-SH** in a minimal amount of DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM).
- **Reaction:** Add a 10- to 20-fold molar excess of the **Biotin-PEG4-SH** solution to the protein solution.
- **Incubation:** Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- **Purification:** Remove excess, unreacted **Biotin-PEG4-SH** using a desalting column equilibrated with a suitable buffer (e.g., PBS).
- **Quantification of Biotinylation (Optional):** The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

## Protocol 2: Functionalization of Gold Nanoparticles with Biotin-PEG4-SH

This protocol details the method for creating a self-assembled monolayer of **Biotin-PEG4-SH** on the surface of gold nanoparticles (AuNPs).

#### Materials:

- Gold nanoparticle solution (e.g., 5 nM)
- **Biotin-PEG4-SH**
- Ethanol or other suitable solvent
- Phosphate buffer (100 mM, pH 7.2)
- Sodium Chloride (NaCl)
- Bovine Serum Albumin (BSA)
- Tween 20

Procedure:

- Prepare **Biotin-PEG4-SH** Solution: Prepare a solution of **Biotin-PEG4-SH** in ethanol (e.g., 4  $\mu$ M).
- Incubation: Mix the gold nanoparticle solution with the **Biotin-PEG4-SH** solution and shake at 25°C for 24 hours.
- Salting and Blocking: Add a buffer solution containing 1.5 M NaCl, 100 mM phosphate (pH 7.2), 1% BSA, and 0.2% Tween to the mixture to achieve a final concentration of 0.15 M NaCl, 10 mM phosphate, 0.1% BSA, and 0.02% Tween.
- Further Incubation: Incubate for an additional hour with shaking.
- Salt Concentration Increase: Increase the salt concentration to 0.3 M NaCl using a 5 M NaCl solution and continue shaking for another hour.
- Washing: Centrifuge the solution to pellet the functionalized AuNPs, remove the supernatant, and resuspend in a suitable storage buffer. Repeat the washing step to remove any unbound linker.

## Protocol 3: Preparation of Biotin-Targeted Liposomes

This protocol describes the formation of liposomes incorporating a biotinylated lipid for targeted drug delivery applications.

#### Materials:

- Primary lipid (e.g., Egg Phosphatidylcholine - EPC)
- Biotinylated lipid (e.g., Biotin-PE - Biotinylated Phosphatidylethanolamine)
- Hydration buffer (e.g., 150 mM NaCl, 25 mM EPPS, pH 8)
- Drug to be encapsulated
- Extrusion apparatus with polycarbonate filters (e.g., 100 nm)

#### Procedure:

- **Lipid Film Formation:** Dissolve the lipids (e.g., 99.9 mol% EPC, 0.1 mol% Biotin-PE) in a suitable organic solvent. Evaporate the solvent to form a thin lipid film on the wall of a round-bottom flask.
- **Hydration:** Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated. This will form multilamellar vesicles (MLVs).
- **Freeze-Thaw Cycles:** Subject the MLV suspension to several (e.g., 5) freeze-thaw cycles to increase encapsulation efficiency.
- **Extrusion:** Extrude the liposome suspension multiple times (e.g., 10) through polycarbonate filters of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.
- **Purification:** Remove the unencapsulated drug by size exclusion chromatography or dialysis.
- **Characterization:** Characterize the liposomes for size, zeta potential, and drug encapsulation efficiency. The surface display of biotin can be confirmed using streptavidin-binding assays.

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## References

- 1. medchemexpress.com [medchemexpress.com]
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